4-chloro-N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a halogenated acetophenone with thiourea under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated aniline derivative.
Formation of the Benzamide Group: The benzamide group is typically formed through the reaction of the thiazole intermediate with a chlorinated benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-chloro-N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: The compound is used to investigate cellular pathways and molecular targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor binding, leading to changes in cellular signaling pathways. These interactions can result in the modulation of biological processes, such as cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- 4-chloro-N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- 4-chloro-N-(4-(2-((3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Uniqueness
4-chloro-N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable scaffold in drug discovery.
Properties
IUPAC Name |
4-chloro-N-[4-[2-(3-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2S/c19-12-6-4-11(5-7-12)17(25)23-18-22-15(10-26-18)9-16(24)21-14-3-1-2-13(20)8-14/h1-8,10H,9H2,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXJIQYGRAPEMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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